

In-depth Technical Guide: Physicochemical Characterization of 4-tert-butylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butylpiperidine**

Cat. No.: **B1294329**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-tert-butylpiperidine**, with a focus on its molecular weight. Detailed experimental protocols for the determination of this critical parameter are provided, alongside structured data presentation and workflow visualizations to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of **4-tert-butylpiperidine** are summarized in the table below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

Property	Value	Source
Molecular Formula	C9H19N	[1] [2]
Molecular Weight	141.25 g/mol	[1] [2]
CAS Number	1882-42-4	[2]
Boiling Point	179.7°C at 760 mmHg	[2]
Density	0.837 g/cm³	[2]
Vapor Pressure	0.931 mmHg at 25°C	[2]
Flash Point	54.9°C	[2]

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of **4-tert-butylpiperidine** can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then ionizes it to determine its mass-to-charge ratio, providing a precise molecular weight.

Objective: To determine the molecular weight of a **4-tert-butylpiperidine** sample.

Materials and Equipment:

- **4-tert-butylpiperidine** sample
- High-purity solvent (e.g., dichloromethane or methanol)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- GC column suitable for amine analysis (e.g., HP-5MS)[\[1\]](#)
- Microsyringe for sample injection

- Standard laboratory glassware

Procedure:

- Sample Preparation:

- Prepare a dilute solution of the **4-tert-butylpiperidine** sample in a suitable high-purity solvent. A typical concentration is in the range of 10-100 µg/mL.

- GC-MS Instrument Setup:

- Gas Chromatograph (GC) Conditions:

- Injection Port Temperature: 250°C

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp to 200°C at a rate of 10°C/minute.

- Hold at 200°C for 5 minutes.

- Column: A non-polar or mid-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of amines.[1]

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-300 to ensure detection of the molecular ion and potential fragments.

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C
- Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector.
 - Initiate the GC-MS data acquisition. The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
- Data Interpretation:
 - The primary piece of information to identify is the molecular ion peak (M^+). This peak represents the intact molecule with one electron removed and will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For **4-tert-butylpiperidine**, this peak is expected at m/z 141.
 - The spectrum will also show fragment ions at lower m/z values, which can be used to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the molecular weight of **4-tert-butylpiperidine** using GC-MS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Characterization of 4-tert-butylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294329#molecular-weight-of-4-tert-butylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com